molecular formula C18H12Cl2N4 B12900534 N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-73-1

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Katalognummer: B12900534
CAS-Nummer: 849199-73-1
Molekulargewicht: 355.2 g/mol
InChI-Schlüssel: OUMFMWWYXCAKHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to the imidazo[1,5-a]pyrazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dichloroaniline with 2-phenylimidazo[1,5-a]pyrazine-8-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,6-dichlorophenyl)-5-phenylimidazo[1,2-a]pyrazin-8-amine
  • N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrimidine-8-amine
  • N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]quinazoline-8-amine

Uniqueness

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and selectivity towards certain molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

849199-73-1

Molekularformel

C18H12Cl2N4

Molekulargewicht

355.2 g/mol

IUPAC-Name

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C18H12Cl2N4/c19-13-7-4-8-14(20)17(13)23-18-16-9-21-11-24(16)15(10-22-18)12-5-2-1-3-6-12/h1-11H,(H,22,23)

InChI-Schlüssel

OUMFMWWYXCAKHL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=C(C=CC=C4Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.